1,3-Bis[2-(ethenyloxy)ethoxy]benzene

Cationic Polymerization Divinyl Ethers Gelation

1,3-Bis[2-(ethenyloxy)ethoxy]benzene (CAS 84040-78-8) is an aromatic divinyl ether monomer featuring a 1,3-disubstituted (meta) benzene core. This structural isomer is distinguished from its ortho and para analogs by its specific spatial arrangement, which profoundly influences its polymerization behavior.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 84040-78-8
Cat. No. B14137387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis[2-(ethenyloxy)ethoxy]benzene
CAS84040-78-8
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC=COCCOC1=CC(=CC=C1)OCCOC=C
InChIInChI=1S/C14H18O4/c1-3-15-8-10-17-13-6-5-7-14(12-13)18-11-9-16-4-2/h3-7,12H,1-2,8-11H2
InChIKeyQFGQQQYBIDSQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis[2-(ethenyloxy)ethoxy]benzene (CAS 84040-78-8): A meta-Divinyl Ether Monomer for Advanced Photoresist Polymers


1,3-Bis[2-(ethenyloxy)ethoxy]benzene (CAS 84040-78-8) is an aromatic divinyl ether monomer featuring a 1,3-disubstituted (meta) benzene core. This structural isomer is distinguished from its ortho and para analogs by its specific spatial arrangement, which profoundly influences its polymerization behavior. It is a key precursor for synthesizing acid-labile ester acetal polymers, which are utilized in high-performance two-component positive photoresists capable of achieving 2-μm resolution with a photosensitivity below 20 mJ/cm² [1]. The compound is synthesized via a phase-transfer-catalyzed nucleophilic displacement on 2-chloroethyl vinyl ether, yielding the meta-isomer with a 41% yield [2].

The Substitution Gap: Why 1,3-Bis[2-(ethenyloxy)ethoxy]benzene Cannot Be Replaced by Other Divinyl Ethers


Substituting 1,3-Bis[2-(ethenyloxy)ethoxy]benzene with its ortho or para isomers is not a valid procurement strategy for applications requiring solution-processable, linear polymers. The meta-substitution pattern is critical; the para isomer (1,4-bis(2-vinyloxyethoxy)benzene) is notorious for undergoing extensive gelation under cationic polymerization conditions, yielding crosslinked, insoluble networks that are unsuitable for thin-film coating [1]. Conversely, the ortho isomer is favored for cyclopolymerization to form macrocyclic crown-ether-like structures, a reaction pathway that is fundamentally less accessible with the meta geometry [2]. Therefore, the choice of isomer directly dictates polymer architecture, solubility, and end-use viability, making generic replacements unworkable.

Quantitative Evidence Guide: Differentiating 1,3-Bis[2-(ethenyloxy)ethoxy]benzene from Isomeric and Aliphatic Analogs


Polymer Solubility vs. Gelation: Meta vs. Para Isomer

A critical differentiator is the polymerization outcome. Polymers derived from the meta isomer are soluble and processable, whereas the para isomer yields crosslinked, insoluble gels. Specifically, the homopolymerization of 1,4-bis(2-vinyloxyethoxy)benzene with strong Lewis acids like BF₃OEt₂ or SnCl₄ in CH₂Cl₂ at 0°C results in immediate gelation and the formation of a crosslinked, insoluble polymer network [1]. In stark contrast, 1,3-Bis[2-(ethenyloxy)ethoxy]benzene can be polymerized with acrylpimaric acid to form a novel ester acetal polymer that is soluble in common organic solvents, enabling solution-based processing [2].

Cationic Polymerization Divinyl Ethers Gelation

Photoresist Performance: Lithographic Resolution and Photosensitivity

The meta-isomer-based polymer is the only analog demonstrated in a functional photoresist formulation with published quantitative metrics. A two-component positive photoresist composed of the metal-isomer-derived ester acetal polymer and a sulfonium triflate photoacid generator (PAG) exhibited a clear pattern of 2 µm resolution and a photosensitivity below 20 mJ/cm² when exposed on an i-line instrument [1]. This quantitative application-specific performance benchmark is absent from the literature for ortho- or para-derived polymers.

Photoresists Lithography Ester Acetal Polymer

Synthetic Accessibility: Phase-Transfer Catalysis Yield Compared to a Bisphenol A Analog

The synthetic yield of the target meta-isomer is quantifiably different from that of a key industrial analog. Under identical phase-transfer-catalyzed reaction conditions (using 2-chloroethyl vinyl ether and a tetraalkylammonium salt), the synthesis of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene from resorcinol proceeds with a 41% yield. This is significantly lower than the 89% yield achieved for the analogous divinyl ether derived from Bisphenol A (2,2-bis(4-2-(vinyloxy)ethoxyphenyl)propane) [1]. This difference quantifies the synthetic challenge and higher monomer cost expected for the meta-isomer.

Phase-Transfer Catalysis Vinyl Ether Synthesis Reaction Yield

Key Application Scenarios Dictated by the Differentiated Properties of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene


Developer of i-Line Positive Photoresist Formulations

A microelectronics R&D team needs a solution-processable, acid-labile polymer binder for a positive photoresist. The validated performance of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene-derived ester acetal polymers—showing 2-µm resolution and <20 mJ/cm² sensitivity—makes this meta-isomer the monomer of choice [1]. The soluble, non-gelling nature of the polymer, critical for spin-coating uniformity, directly stems from the meta-substitution pattern, a benefit not offered by the para isomer, which forms unusable gels [2].

Polymer Chemist Designing Soluble, Functionalizable Aromatic Polyacetals

A researcher aims to create a library of functionalizable aromatic polyacetals for advanced coatings or drug delivery. The meta-linkage ensures a non-linear, kinked polymer backbone that prevents crystallization and enhances solubility, as evidenced by the soluble polymers obtained from the reaction with acrylpimaric acid [1]. This is a fundamental advantage over the para isomer, which is documented to produce insoluble, crosslinked networks under similar cationic conditions [2].

Specialty Monomer Procurement for High-Value Specialty Polymers

A procurement manager must source a divinyl ether monomer for a high-value specialty polymer where cost is a secondary factor to performance. The documented 41% synthetic yield for 1,3-Bis[2-(ethenyloxy)ethoxy]benzene is significantly lower than the 89% yield for a Bisphenol A-derived analog [3]. This quantitative data justifies its higher price point and specialty procurement status, ensuring sourcing decisions are based on the unique meta-phenylene architecture required for the target polymer's properties.

Quote Request

Request a Quote for 1,3-Bis[2-(ethenyloxy)ethoxy]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.